4-(4-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(2-HYDROXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C23H25N3O4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O4/c1-4-30-16-7-5-15(6-8-16)22-19-20(18-14(3)11-13(2)12-17(18)28)24-25-21(19)23(29)26(22)9-10-27/h5-8,11-12,22,27-28H,4,9-10H2,1-3H3,(H,24,25) |
InChI Key |
YHGCQHVVXFYICL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=C(C=C(C=C4O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(2-HYDROXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process starts with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of the ethoxyphenyl, hydroxyphenyl, and hydroxyethyl groups through various substitution and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification techniques are critical to the cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(2-HYDROXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(2-HYDROXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(2-HYDROXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2,4-DIHYDROXY-PHENYL)-2-OXO-ETHOXY)-BENZOIC ACID METHYL ESTER
- 2-ETHOXYMETHYL-4,6-DINITROPHENOL
Uniqueness
Compared to similar compounds, 4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-(2-HYDROXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
